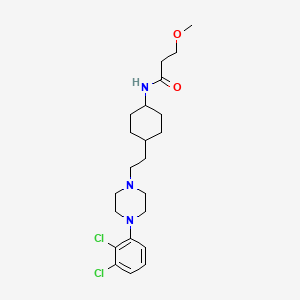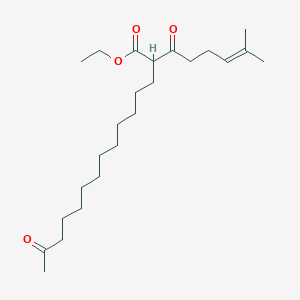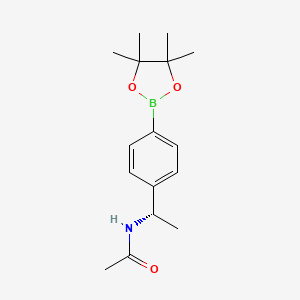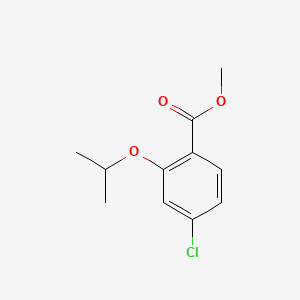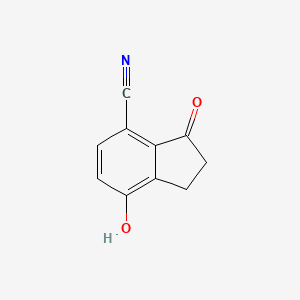
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H7NO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group, a ketone group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-cyanophenyl)propanoic acid with suitable reagents under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, followed by heating to induce cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Reduction: Formation of 7-hydroxy-3-amino-2,3-dihydro-1H-indene-4-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its anticonvulsant activity may be due to its ability to inhibit certain neurotransmitter receptors or enzymes involved in neuronal signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1-oxo-1H-indene-4-carbonitrile: Similar structure but lacks the hydroxyl group.
7-hydroxy-3,4-dihydro-2(1H)-quinolinone: Contains a quinoline ring instead of an indene ring.
4-cyano-1-indanone: Similar structure but lacks the hydroxyl group and has a different substitution pattern.
Uniqueness
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the indene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
7-hydroxy-3-oxo-1,2-dihydroindene-4-carbonitrile |
InChI |
InChI=1S/C10H7NO2/c11-5-6-1-3-8(12)7-2-4-9(13)10(6)7/h1,3,12H,2,4H2 |
Clé InChI |
XINPIJJIEMJPRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(C=CC(=C21)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


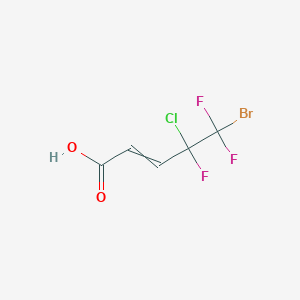
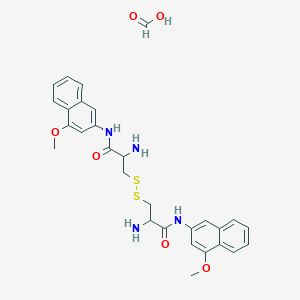
![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)
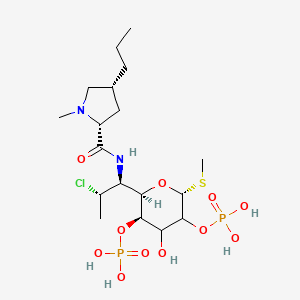
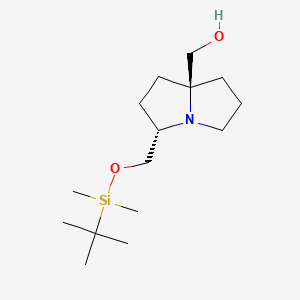
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
